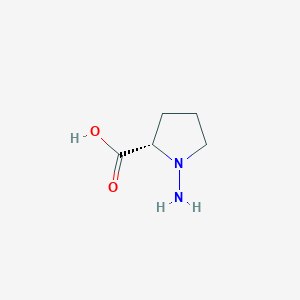
tert-Butyl tert-butyl(3-chloropropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl tert-butyl(3-chloropropyl)carbamate is an organic compound with the molecular formula C8H16ClNO2. It is characterized by the presence of a tert-butyl group and a 3-chloropropyl group attached to a carbamate moiety. This compound is commonly used in organic synthesis due to its reactivity and functional group compatibility .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
tert-Butyl tert-butyl(3-chloropropyl)carbamate can be synthesized through the reaction of tert-butyl chloroformate with 3-chloropropylamine. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl tert-butyl(3-chloropropyl)carbamate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be replaced by various nucleophiles, such as amines or thiols, to form new derivatives.
Deprotection: The tert-butyl group can be removed under acidic conditions to yield the corresponding free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Deprotection: Acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid, are used to remove the tert-butyl group.
Major Products Formed
Applications De Recherche Scientifique
tert-Butyl tert-butyl(3-chloropropyl)carbamate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of tert-Butyl tert-butyl(3-chloropropyl)carbamate involves its reactivity towards nucleophiles and acids. The chlorine atom in the 3-chloropropyl group acts as a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The tert-butyl group can be removed under acidic conditions, revealing a free amine that can participate in further chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the 3-chloropropyl group, making it less reactive in nucleophilic substitution reactions.
tert-Butyl chloroformate: Contains a chloroformate group instead of a carbamate, used primarily as a reagent for introducing the tert-butyl group.
3-Chloropropylamine: Lacks the tert-butyl group, making it more reactive towards nucleophiles but less stable under acidic conditions.
Uniqueness
tert-Butyl tert-butyl(3-chloropropyl)carbamate is unique due to the presence of both a tert-butyl group and a 3-chloropropyl group. This dual functionality allows for selective reactions at either the carbamate or the 3-chloropropyl moiety, providing versatility in synthetic applications .
Propriétés
IUPAC Name |
tert-butyl N-tert-butyl-N-(3-chloropropyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24ClNO2/c1-11(2,3)14(9-7-8-13)10(15)16-12(4,5)6/h7-9H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUROFFONOMNGRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CCCCl)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650064 |
Source


|
| Record name | tert-Butyl tert-butyl(3-chloropropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133804-18-9 |
Source


|
| Record name | tert-Butyl tert-butyl(3-chloropropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
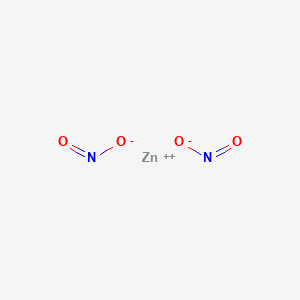
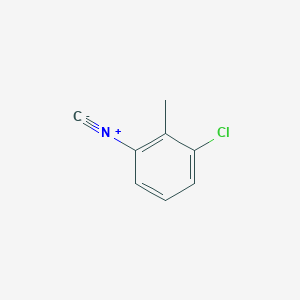
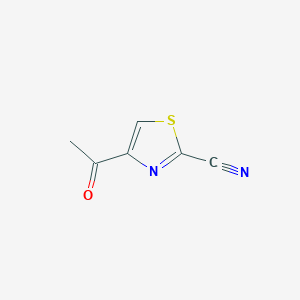

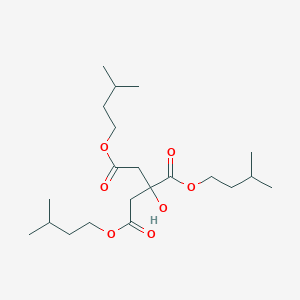
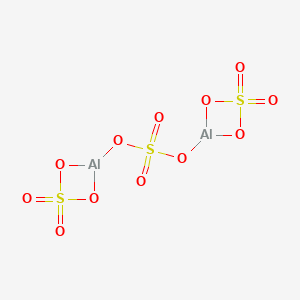
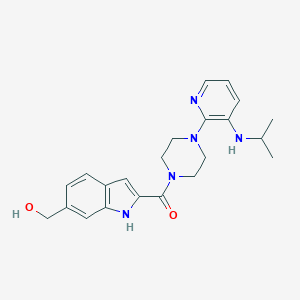
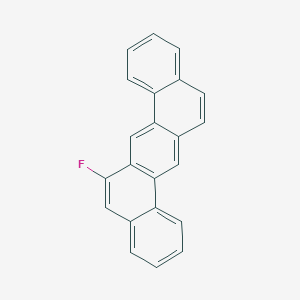
![2-chloro-10H-pyridazino[6,1-b]quinazolin-10-one](/img/structure/B158738.png)
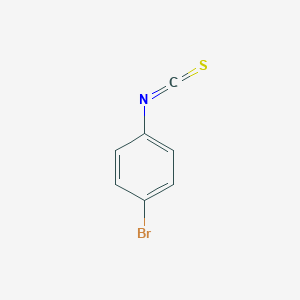
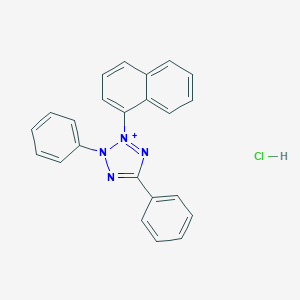
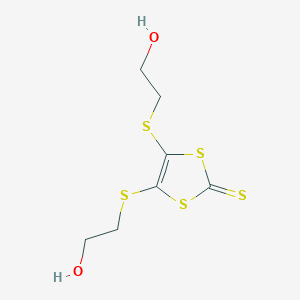
![6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B158745.png)
